

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" chemical structure and analysis

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Compound of Interest

Compound Name:

Pyridinium, 4(methoxycarbonyl)-1-methyl
Cat. No.:

B188537

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An In-depth Technical Guide to Pyridinium, 4-(methoxycarbonyl)-1-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **Pyridinium**, **4-(methoxycarbonyl)-1-methyl-**, a quaternary ammonium salt derived from the pyridine family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. While detailed experimental spectral and biological activity data for this specific compound are not readily available in the public domain, this guide furnishes a robust foundation of its chemical properties, a detailed synthesis protocol, and contextual information based on related pyridinium compounds.

Chemical Structure and Properties

Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium salt. The core of its structure is a pyridine ring, where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged pyridinium cation. A methoxycarbonyl group is attached at the 4-position



of the pyridine ring. The positive charge of the pyridinium cation is balanced by a counter-ion, typically iodide, resulting from its synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	Pyridinium, 4- (methoxycarbonyl)-1-methyl-, iodide	
CAS Number	7630-02-6	-
Molecular Formula	C8H10INO2	
Molecular Weight	279.08 g/mol	
Melting Point	183.5-186 °C (decomposes)	_
Canonical SMILES	C[N+]1=CC=C(C=C1)C(=O)O C.[I-]	_

Synthesis

The primary method for the synthesis of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-**, iodide is through the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, methyl isonicotinate (4-(methoxycarbonyl)pyridine), with an alkyl halide, methyl iodide. The reaction is typically carried out in a polar solvent, such as methanol, and is facilitated by refluxing the reaction mixture.

Experimental Protocol: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide

The following protocol is a detailed methodology for the synthesis of the title compound:

Materials:

Foundational & Exploratory





- Methyl isonicotinate
- Methyl iodide
- Methanol
- Diethyl ether
- · Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in methanol.
- To this solution, add methyl iodide.
- The resulting solution is stirred and heated to reflux for a period of 5 hours.
- After the reflux period, the mixture is allowed to cool to room temperature.
- The precipitated product is collected by filtration.
- The collected solid is washed with diethyl ether to remove any unreacted starting materials.
- The final product is dried to yield **Pyridinium, 4-(methoxycarbonyl)-1-methyl-**, iodide.

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transition_state -> product; } Menschutkin Reaction Mechanism

Analytical Data

A thorough search of available scientific literature and databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Pyridinium, 4-(methoxycarbonyl)-1-methyl-**, iodide. For the purpose of providing a foundational understanding, the following sections describe the expected spectral characteristics based on the known structure of the compound and data from analogous pyridinium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

• Pyridinium Protons: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom. This would result in signals appearing in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm. The



protons at the 2- and 6-positions would be equivalent, as would the protons at the 3- and 5-positions, leading to two distinct signals, each integrating to 2H. These signals would likely appear as doublets due to coupling with adjacent protons.

- N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the range of δ 4.0-4.5 ppm.
- Methoxycarbonyl Protons: The protons of the methyl group of the methoxycarbonyl moiety would also appear as a singlet and are anticipated to be in the range of δ 3.8-4.2 ppm.

13C NMR:

- Pyridinium Carbons: The carbon atoms of the pyridinium ring would be deshielded. The
 carbon at the 4-position, bearing the methoxycarbonyl group, and the carbons at the 2- and
 6-positions, adjacent to the positively charged nitrogen, are expected to have the most
 downfield chemical shifts.
- Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to have a chemical shift in the typical range for esters, around δ 160-170 ppm.
- N-Methyl Carbon: The carbon of the N-methyl group would likely appear in the range of δ 45-55 ppm.
- Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester is expected in the region of 1720-1740 cm⁻¹.
- C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridinium ring are expected in the range of 1400-1650 cm⁻¹.
- C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.



C-O Stretch: A C-O stretching vibration from the ester group is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion would be the pyridinium cation, [C₈H₁₀NO₂]⁺. The iodide would not be observed as it is the counter-ion. The expected m/z for the cation would be approximately 152.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Applications in Drug Development

Currently, there is a lack of published data on the specific biological activities of **Pyridinium**, **4- (methoxycarbonyl)-1-methyl-**, iodide. However, the broader class of pyridinium salts has been extensively studied and is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities. The quaternization of the pyridine nitrogen is a key feature that often imparts these biological properties.

Given the structural features of **Pyridinium**, **4-(methoxycarbonyl)-1-methyl-**, iodide, it is plausible that it could be investigated for similar applications. The presence of the methoxycarbonyl group could influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation

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// Edges target_compound -> antimicrobial; target_compound -> antifungal; target_compound -> cytotoxic; target_compound -> drug_delivery; } Potential Research Areas for the target compound.

Further research is warranted to explore the potential of this compound in the following areas:



- Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi could reveal potential applications as an antiseptic or disinfectant.
- Cytotoxic Activity: Evaluation of its effect on various cancer cell lines could determine its
 potential as an anticancer agent.
- Drug Delivery: Quaternary ammonium compounds are sometimes explored as components of drug delivery systems due to their ability to interact with cell membranes.

Conclusion

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is a readily synthesizable quaternary ammonium salt with well-defined chemical properties. While specific experimental data on its spectral characteristics and biological activity are currently limited in the public domain, its structural similarity to other biologically active pyridinium compounds suggests it may hold potential for applications in drug development and other scientific fields. This technical guide provides a solid foundation for future research into this interesting molecule, outlining its synthesis and predicted analytical profile. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

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